molecular formula C11H14N6O B5996778 N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B5996778
M. Wt: 246.27 g/mol
InChI Key: YUOMZZLWEMCEMZ-UHFFFAOYSA-N
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Description

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that combines elements of purine and beta-alanine structures

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. As a derivative of adenine, it might interact with biological systems in a way similar to adenine or its derivatives .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It might be interesting to explore its interactions with biological systems, given its structural similarity to adenine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multi-step organic reactions. The initial step often includes the preparation of the purine derivative, followed by the introduction of the beta-alanine moiety. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce fully saturated compounds, and substitution reactions may result in various functionalized derivatives.

Scientific Research Applications

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: A simpler compound with similar structural elements but lacking the purine moiety.

    N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Another compound with a similar alkyne group but different aromatic structure.

    2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Contains a nitrophenyl group and an alkyne, offering different reactivity and applications.

Uniqueness

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of purine and beta-alanine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-prop-2-enyl-3-(7H-purin-6-ylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-2-4-12-8(18)3-5-13-10-9-11(15-6-14-9)17-7-16-10/h2,6-7H,1,3-5H2,(H,12,18)(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOMZZLWEMCEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCNC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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